molecular formula C18H13ClF3N3O2 B2492273 Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251616-07-5

Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2492273
CAS No.: 1251616-07-5
M. Wt: 395.77
InChI Key: OFIMFPHPJZNUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by a methyl ester group at position 3, a methyl substituent at position 7, and a 4-chloro-3-(trifluoromethyl)phenylamino moiety at position 3. This scaffold is structurally optimized for biological activity, particularly in targeting enzymes or receptors involved in inflammatory or oncological pathways. The compound’s synthesis typically involves Gould–Jacobs cyclization followed by substitution and hydrolysis steps, as observed in related 1,8-naphthyridine derivatives . Key structural features, such as the trifluoromethyl group, enhance metabolic stability and lipophilicity, while the methyl ester improves bioavailability compared to carboxylic acid analogues .

Properties

IUPAC Name

methyl 4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c1-9-3-5-11-15(12(17(26)27-2)8-23-16(11)24-9)25-10-4-6-14(19)13(7-10)18(20,21)22/h3-8H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIMFPHPJZNUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable naphthyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The resulting intermediate is then subjected to esterification using methyl chloroformate to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related 1,8-naphthyridine derivatives and their key differences:

Compound Name Substituents (Positions) Functional Group Modifications Biological Activity/Application Reference
Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate 4: 4-Cl-3-CF3PhNH; 7: CH3; 3: COOCH3 Methyl ester at C3, trifluoromethylphenyl at C4 Potential kinase inhibition (inferred) N/A
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (7) 7: Cl; 6: F; 1: 4-FPh; 3: COOH Carboxylic acid at C3, halogenated C6/C7 Anticancer intermediate
1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (4a) 1: 4-ClBn; 3: COOH Chlorobenzyl at N1, carboxylic acid at C3 Antihistaminic activity
1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-... (33) 1: 3-Cl-2-FBn; 7: CF3Ph-piperazine; 3: COOH Piperazine-CF3Ph at C7, halogenated benzyl at N1 Antibacterial/kinase inhibition
4-Amino-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives 4: NH2; 7: CH3; 3: COOH Amino group at C4, carboxylic acid at C3 Positive inotropic effects (cardiac)

Key Findings from Comparative Studies

Bioactivity Modulation via Substituents: The trifluoromethyl group in the target compound enhances binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogues (e.g., compound 4a in ). Methyl esters (as in the target compound) exhibit superior cell permeability compared to carboxylic acid derivatives (e.g., compound 7 in ), which are prone to ionization at physiological pH .

Synthetic Efficiency :

  • The target compound’s synthesis route (similar to ) achieves yields >80% under mild conditions, outperforming the multi-step synthesis of piperazine-substituted derivatives (e.g., compound 33 in ), which require complex coupling steps and yield ~55% .

Pharmacological Differentiation: Unlike 4-amino derivatives (e.g., ), the 4-anilino group in the target compound may reduce off-target effects on cardiac (Na+/K+)-ATPase, as amino groups at C4 are strongly associated with glycoside-like inotropic activity . The 7-methyl group in the target compound likely reduces metabolic oxidation compared to 7-chloro/fluoro analogues (e.g., compound 7 in ), which are more susceptible to hepatic dehalogenation .

Thermodynamic and Spectroscopic Data :

  • The target compound’s methyl ester group results in a distinct IR absorption at ~1680 cm⁻¹ (C=O stretch), differing from carboxylic acid analogues (e.g., 4a at ~1700 cm⁻¹) .
  • NMR signals for the 4-chloro-3-(trifluoromethyl)phenyl group (e.g., δ 7.45–7.55 ppm for aromatic protons) are characteristic and distinguishable from other aryl substituents .

Biological Activity

Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate, often referred to by its chemical structure, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a trifluoromethyl group, which enhances its lipophilicity and biological interactions.

Chemical Structure

The molecular formula for this compound is C21H15ClF3N3O2C_{21}H_{15}ClF_3N_3O_2. The presence of the trifluoromethyl group is significant as it influences the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in different biochemical pathways. Key areas of research include:

  • Antidiabetic Activity : The compound has shown promising results in inhibiting enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism.
  • Anticancer Properties : Research indicates that similar compounds with trifluoromethyl groups exhibit anticancer activity by targeting specific signaling pathways in tumor cells.

Inhibition Studies

Recent studies have quantified the inhibitory effects of related compounds on various targets. For instance:

Table 1: Inhibition Percentages of Related Compounds on Antidiabetic Targets

Compoundα-Glucosidase % Inhibitionα-Amylase % InhibitionPTP-1B % InhibitionDPPH % Inhibition
S,S,R-5 (related compound)83.13 ± 0.8078.85 ± 2.2488.35 ± 0.8992.23 ± 0.22
Acarbose (standard)95.20 ± 0.1591.17 ± 0.5365.42 ± 1.0249.25 ± 1.05

This table illustrates that the compound S,S,R-5 exhibits significant inhibition across multiple targets, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Enzyme Binding : The trifluoromethyl group enhances binding affinity to target enzymes through hydrophobic interactions.
  • Molecular Docking Studies : Computational studies suggest that the compound fits well into the active sites of targeted enzymes, facilitating inhibition.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antidiabetic Trials : A study demonstrated that a structurally similar compound exhibited an IC50 value of 6.28μM6.28\,\mu M against α-glucosidase, showcasing its potential for managing postprandial hyperglycemia.

Table 2: IC50 Values for Antidiabetic Targets

CompoundTarget EnzymeIC50 (μM)
S,S,R-5α-Glucosidase6.28
Acarboseα-Glucosidase2.00

This comparative analysis indicates that while the tested compound shows promise, standard drugs like acarbose may still offer superior efficacy.

Q & A

Q. What are the standard synthetic routes for synthesizing Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate?

The synthesis typically follows a multi-step approach derived from Gould-Jacobs methodology:

Condensation : React 2-aminopyridine with diethyl ethoxy methylene malonate at 120°C for 1 hour to form a malonate intermediate .

Cyclization : Reflux the intermediate in diphenyl ether at 250°C for 4 hours to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

N-Alkylation : Treat the cyclized product with 4-chloro-3-(trifluoromethyl)phenylamine in anhydrous DMF using NaH as a base at 90°C for 24 hours .

Ester Hydrolysis : Hydrolyze the ethyl ester with 10% NaOH in ethanol under reflux to obtain the carboxylic acid derivative .

Final Coupling : React the acid with methylamine under sealed-tube conditions (25–100°C, 24 h) to form the methyl ester .

Q. Key Table: Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
1Diethyl ethoxy methylene malonate, 120°C85%
2Diphenyl ether, 250°C reflux78%
3NaH, DMF, 90°C70%
5Methylamine, sealed tube65%

Q. What spectroscopic methods confirm the structure of this compound?

  • 1H NMR : Characteristic peaks include aromatic protons (δ 8.3–9.1 ppm for naphthyridine H), trifluoromethyl group coupling (δ 4.5–5.7 ppm), and methyl ester signals (δ 3.7–4.3 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 390.2 for related derivatives) confirm molecular weight .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and NH (3300 cm⁻¹) .

Q. Example NMR Data from Analogues

Proton TypeChemical Shift (δ, ppm)MultiplicityReference
Naphthyridine H8.02–9.11Doublet
CF₃4.50–5.73Quartet
Methyl Ester3.70–4.34Singlet

Advanced Research Questions

Q. How do reaction conditions influence the amination step’s yield and selectivity?

  • Temperature : Higher temperatures (100°C) in sealed tubes improve reaction rates but may reduce selectivity due to side reactions (e.g., over-alkylation) .
  • Solvent : Polar aprotic solvents like DMF enhance nucleophilicity of the amine, while toluene minimizes byproducts in sterically hindered systems .
  • Catalyst : NaH acts as a strong base but may degrade sensitive substrates; alternative bases like K₂CO₃ can improve compatibility with electron-deficient amines .

Q. How can computational methods predict the biological activity of naphthyridine derivatives?

  • In Silico Screening : Use PASS (Prediction of Activity Spectra for Substances) to estimate Pa (probability of activity) and Pi (probability of inactivity) for targets like kinase inhibitors .
  • Docking Studies : Molecular docking with enzymes (e.g., DYRK1A) identifies key interactions, such as hydrogen bonding with the naphthyridine core and hydrophobic contacts with substituents .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values to optimize pharmacophores .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Structural Validation : Confirm purity via HPLC and crystallography to rule out batch-specific impurities .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration) .
  • Meta-Analysis : Compare substituent effects—e.g., replacing CF₃ with CH₃ reduces potency in kinase inhibition by 10-fold .

Q. How does thiation modify the compound’s properties?

Thiation with P₂S₅ in pyridine replaces the 4-oxo group with a thioxo group, altering:

  • Electronic Properties : Increased electron density enhances metal coordination (e.g., Fe³⁺ binding in enzyme inhibition) .
  • Bioavailability : Thiolated derivatives show improved membrane permeability in logP assays .

Q. Table: Thiation Outcomes

Starting MaterialProductConditionsYield
4-oxo derivative4-thioxo derivativeP₂S₅, pyridine, reflux98%

Q. What functional group substitutions optimize pharmacological activity?

  • Chlorophenyl Group : Enhances target binding via halogen bonding (e.g., with kinase ATP pockets) .
  • Methyl Ester : Improves metabolic stability compared to ethyl esters in hepatocyte assays .
  • Piperidine/Pyrrolidine Moieties : Increase solubility and reduce cytotoxicity in NIH/3T3 cells .

Q. SAR Table for Analogues

SubstituentTarget Activity (IC₅₀, nM)Solubility (mg/mL)
CF₃12.3 (DYRK1A)0.8
Cl18.9 (CDK2)1.2
CH₃45.6 (DYRK1A)2.5

Q. How are coupling reactions optimized for scale-up?

  • Catalyst Screening : Pd/C or Pd(OAc)₂ for Suzuki-Miyaura arylations (e.g., diarylated derivatives) .
  • Solvent Choice : Ethanol/water mixtures reduce side reactions vs. pure DMF .
  • Temperature Control : Gradual heating (60–90°C) prevents exothermic decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.